![molecular formula C29H25N5O6 B2967142 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-isopropylphenyl)acetamide CAS No. 894932-16-2](/img/no-structure.png)
2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-isopropylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Characterization
Quinazoline and oxadiazole derivatives have been synthesized through various methods, providing insights into their structural and chemical properties. For instance, reactions involving anthranilamide with isocyanates have led to the synthesis of dihydro-oxazoloquinazolin-ones, showcasing a facile method for creating these compounds (Chern et al., 1988). Similarly, a novel series of quinoxaline-oxadiazole hybrids have been designed and evaluated for antimicrobial and antiprotozoal activities, indicating their potential in developing new therapeutic agents (Patel et al., 2017).
Biological Applications
The biological activities of these compounds are significant, with studies showing their potential in analgesic, anti-inflammatory, and antimicrobial applications. For example, novel 1,3,4-oxadiazole derivatives linked to quinazolin-4-one rings have been synthesized and shown to possess potent analgesic and anti-inflammatory activities (Dewangan et al., 2016). Additionally, certain quinazolinone-oxadiazole conjugates have demonstrated remarkable cytotoxic activity against cancer cell lines, suggesting their utility in cancer research (Hassanzadeh et al., 2019).
Chemical Sensor Applications
Quinazoline derivatives have also been explored for their applications in chemical sensing. A study involving an electrochemical sensor based on a quinazolinone derivative has shown promising results in the simultaneous determination of various compounds, indicating its potential in analytical chemistry (Karimi-Maleh et al., 2014).
特性
CAS番号 |
894932-16-2 |
|---|---|
製品名 |
2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-isopropylphenyl)acetamide |
分子式 |
C29H25N5O6 |
分子量 |
539.548 |
IUPAC名 |
2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C29H25N5O6/c1-17(2)18-8-10-20(11-9-18)30-25(35)14-33-22-13-24-23(38-16-39-24)12-21(22)28(36)34(29(33)37)15-26-31-27(32-40-26)19-6-4-3-5-7-19/h3-13,17H,14-16H2,1-2H3,(H,30,35) |
InChIキー |
OVOHIUIHCANOLL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)piperidine-4-carboxamide](/img/structure/B2967060.png)
![4-{2-[(2-anilino-2-oxoethyl)thio]-1H-imidazol-1-yl}-N-(2-fluorobenzyl)benzamide](/img/structure/B2967061.png)
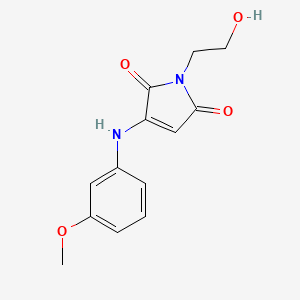
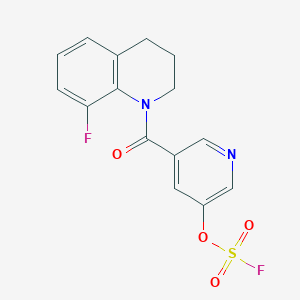
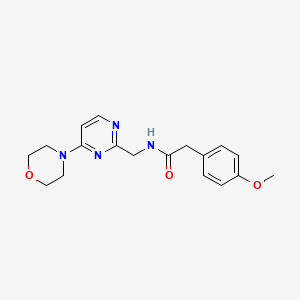
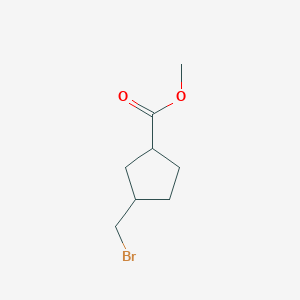
![6-(4-Fluorophenyl)-2-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2967068.png)
![N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2967070.png)
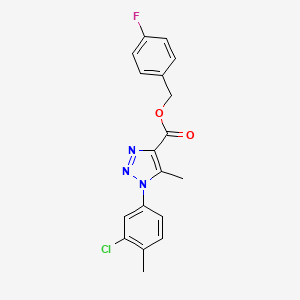
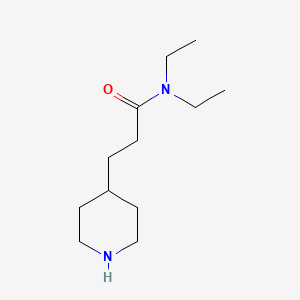
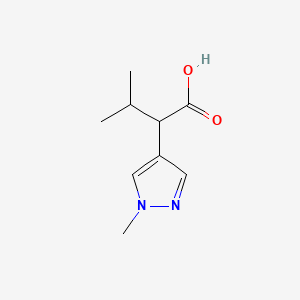
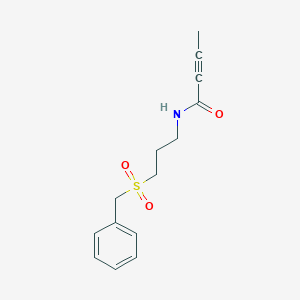
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2967081.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2967082.png)